L-erythro-Chloramphenicol
L-erythro-Chloramphenicol
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is a C-nitro compound.
Brand Name:
Vulcanchem
CAS No.:
56-75-7
VCID:
VC20746922
InChI:
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1
SMILES:
Array
Molecular Formula:
C11H12Cl2N2O5
Molecular Weight:
323.13 g/mol
L-erythro-Chloramphenicol
CAS No.: 56-75-7
Cat. No.: VC20746922
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is a C-nitro compound. |
|---|---|
| CAS No. | 56-75-7 |
| Molecular Formula | C11H12Cl2N2O5 |
| Molecular Weight | 323.13 g/mol |
| IUPAC Name | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 |
| Standard InChI Key | WIIZWVCIJKGZOK-DTWKUNHWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
| Boiling Point | Sublimes in high vacuum |
| Colorform | Needles or elongated plates from water or ethylene dichloride White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... . Pale yellow plates or needles from wate |
| Melting Point | 150.5-151.5 °C MP: 149-153 °C 150.5 °C |
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